N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine
Description
N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS RN referenced in , Ref: 10-F723117) is a sulfur-containing glycine derivative characterized by a 2,4-dimethylphenyl group attached to the nitrogen atom and a phenylsulfonyl moiety. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 335.38 g/mol . The compound features a sulfonamide bridge (-SO₂-N-) and a glycine backbone, making it structurally versatile for applications in medicinal chemistry and crystallography.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-9-15(13(2)10-12)17(11-16(18)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKGPJCHYEWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239602 | |
| Record name | N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412939-59-4 | |
| Record name | N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412939-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with a sulfonyl chloride derivative. One common method includes the following steps:
Preparation of 2,4-dimethylphenylsulfonyl chloride: This is achieved by reacting 2,4-dimethylphenylamine with chlorosulfonic acid under controlled conditions.
Reaction with glycine: The prepared 2,4-dimethylphenylsulfonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine is characterized by a glycine moiety linked to a phenylsulfonyl group and a 2,4-dimethylphenyl group. The synthesis typically involves the reaction of glycine with a sulfonyl chloride derivative. Key steps include:
- Preparation of 2,4-dimethylphenylsulfonyl chloride : This is achieved by reacting 2,4-dimethylphenylamine with chlorosulfonic acid.
- Reaction with glycine : The sulfonyl chloride is reacted with glycine in the presence of a base like triethylamine to form the target compound.
In industrial settings, automated reactors may be used to ensure precise control over reaction conditions, yielding high-purity products.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications and reactions.
Biology
Research indicates that this compound exhibits significant biological activity , particularly in anti-inflammatory and anticancer studies. Its interactions with biomolecules are under investigation to understand its potential therapeutic effects.
Medicine
The compound is being explored for its therapeutic applications , including:
- Anti-inflammatory effects : Studies have shown that it can reduce inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures and animal models.
- Anticancer potential : It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Properties
- In Vitro Studies : Significant reductions in IL-6 and TNF-α levels were observed in stimulated macrophages.
- In Vivo Studies : In rat models of arthritis, administration led to reduced swelling and pain at effective doses around 5 mg/kg.
Anticancer Potential
- Cell Proliferation Inhibition : In vitro studies show IC values ranging from 10 to 30 µM across different cancer cell lines.
- Mechanisms of Action : Induction of apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins has been noted.
Case Study 1: Anti-inflammatory Effects
A study on rat adjuvant arthritis models showed that this compound significantly reduced joint swelling compared to control groups. The effective dose for pain relief was reported as 0.05 mg/kg without significant gastrointestinal side effects.
Case Study 2: Anticancer Activity
In vitro tests using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. An IC value of approximately 20 µM after 48 hours indicated its potential as a chemotherapeutic agent.
Summary of Biological Activities
| Activity Type | Observed Effects | Effective Dose/IC |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | ED: 0.05 mg/kg |
| Anticancer | Inhibition of cell proliferation | IC: 10-30 µM |
| Antiviral | Potential inhibition of viral proteases | Not yet quantified |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The glycine moiety may also play a role in its biological effects by interacting with amino acid transporters or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Methyl-Substituted Analogs
- N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS 353502-16-6): Molecular Formula: C₁₁H₁₅NO₄S (257.31 g/mol) . Key Differences: Substitutes the 2,4-dimethylphenyl group with 3,5-dimethylphenyl and replaces phenylsulfonyl with methylsulfonyl. The 3,5-dimethyl configuration creates a symmetrical structure, which may influence crystal packing and hydrogen-bonding patterns .
- N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2): Molecular Formula: C₁₆H₁₇NO₄S (319.38 g/mol) . Key Differences: Features a 4-methylphenyl group on both the amine and sulfonyl moieties. This contrasts with the asymmetrical 2,4-dimethyl substitution in the target compound, which may lead to different conformational preferences .
Chloro-Substituted Analogs
- Methyl N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS referenced in ): Molecular Formula: C₁₅H₁₃Cl₂NO₄S. Key Differences: Replaces methyl groups with chlorine atoms at the 2,4-positions and includes a methyl ester. The ester group modifies solubility and bioavailability compared to the carboxylic acid in the target compound .
- N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 425414-88-6): Molecular Formula: C₁₆H₁₅ClNO₄S (368.82 g/mol) . Key Differences: Combines chloro and methyl substituents at the 4- and 2-positions, respectively.
Sulfonyl Group Variations
- N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine (CAS 432021-71-1): Molecular Formula: C₁₅H₁₄ClNO₅S (367.80 g/mol) . Key Differences: Incorporates a methoxy group on the sulfonyl-attached phenyl ring. Impact: Methoxy’s electron-donating effect may increase solubility and alter hydrogen-bonding capabilities compared to phenylsulfonyl derivatives .
Structural and Crystallographic Comparisons
highlights critical differences in bond angles and dihedral angles between aromatic rings in sulfonamide analogs:
| Compound | S-O Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|
| Target Compound (I) | 53.9(2) | 82.1(1) |
| Analog II | 46.1(3) | 67.5(1) |
| Analog III | 47.7(3) | 72.9(1) |
- Key Insight: The 2,4-dimethyl substitution in the target compound results in a larger dihedral angle (82.1°) compared to analogs with 3,5-dimethyl or chloro groups.
Biological Activity
N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 243.28 g/mol
- CAS Number : 2196273
The compound features a sulfonyl group attached to a glycine moiety, which is known to enhance its biological interactions.
This compound operates through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
- Cell Signaling Modulation : The compound can modulate various signaling pathways that are crucial in cancer progression and inflammation, potentially affecting cellular proliferation and apoptosis .
- Antiviral Activity : Preliminary studies suggest that similar sulfonamide compounds exhibit antiviral properties by inhibiting viral proteases, indicating potential for this compound in viral infection management .
Anti-inflammatory Properties
- In Vitro Studies : Research indicates that the compound significantly reduces inflammatory markers in cell cultures. For example, it decreased the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.
- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced swelling and pain in models of arthritis and other inflammatory conditions. The effective dosage was found to be around 5 mg/kg in rat models .
Anticancer Potential
- Cell Proliferation Inhibition : Studies on various cancer cell lines demonstrate that this compound inhibits cell proliferation with IC values ranging from 10 to 30 µM depending on the cell type.
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, promoting cell death while sparing normal cells .
Case Study 1: Anti-inflammatory Effects
A study conducted on rat adjuvant arthritis models showed that this compound significantly reduced joint swelling compared to control groups. The study reported an effective dose (ED) of 0.05 mg/kg for pain relief without significant gastrointestinal side effects .
Case Study 2: Anticancer Activity
In vitro tests using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted an IC value of approximately 20 µM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent.
Summary of Biological Activities
| Activity Type | Observed Effects | Effective Dose/IC |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | ED: 0.05 mg/kg |
| Anticancer | Inhibition of cell proliferation | IC: 10-30 µM |
| Antiviral | Potential inhibition of viral proteases | Not yet quantified |
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine, and how is the product characterized?
Methodological Answer:
- Synthesis Protocol : A common approach involves coupling 2,4-dimethylaniline with phenylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA in DMF), followed by glycine conjugation via EDC/HOBt-mediated amidation . For example:
- Step 1 : React 2,4-dimethylaniline with phenylsulfonyl chloride (1:1.2 molar ratio) in anhydrous DMF at 0–5°C under nitrogen.
- Step 2 : Add glycine to the intermediate sulfonamide using EDC (1.5 eq) and HOBt (1 eq) as coupling agents.
- Yield : Typical yields range from 40–60% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization :
- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm for phenylsulfonyl), methyl groups (δ 2.3–2.5 ppm for dimethylphenyl), and glycine CH2 (δ 3.8–4.2 ppm).
- 13C NMR : Sulfonyl carbon (δ ~115 ppm), carbonyl (δ ~170 ppm), and aromatic carbons (δ 120–140 ppm).
- MS (ESI) : Expected [M+H]+ peak at m/z 362.1 (C16H17NO4S).
Q. How do researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Validation :
- FT-IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (362.0954 for C16H17NO4S).
- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to ensure ≥95% purity.
- X-ray Diffraction (If Crystalline) : Refinement via SHELXL to resolve bond lengths (e.g., S-N: ~1.63 Å) and angles.
Advanced Research Questions
Q. How can crystallographic data discrepancies for this compound be resolved?
Methodological Answer:
Q. What strategies are used to analyze the compound’s potential bioactivity, given limited direct data?
Methodological Answer:
- Analog-Based Predictions :
- Experimental Assays :
- MIC Testing : Screen against Gram-positive bacteria (e.g., S. aureus) at 10–100 µg/mL in Mueller-Hinton broth.
- Cytotoxicity : MTT assay on HEK293 cells to determine selectivity indices (IC50 >50 µM preferred).
Q. How can synthetic by-products or degradation products be identified and mitigated?
Methodological Answer:
- LC-MS/MS Analysis : Monitor for common by-products (e.g., N-desulfonated glycine derivatives at m/z 244.1).
- Stability Studies :
- Store at –20°C in amber vials; assess hydrolytic degradation in PBS (pH 7.4) over 72 hours.
- Use Arrhenius modeling to predict shelf life (e.g., t90 >12 months at 4°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
